(4-Nitrophenyl)(2,4,6-trihydroxyphenyl)methanone
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Overview
Description
(4-Nitrophenyl)(2,4,6-trihydroxyphenyl)methanone is an organic compound with the molecular formula C₁₃H₉NO₆. This compound is characterized by the presence of a nitrophenyl group and a trihydroxyphenyl group attached to a methanone core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Nitrophenyl)(2,4,6-trihydroxyphenyl)methanone typically involves the reaction of 4-nitrobenzaldehyde with 2,4,6-trihydroxybenzaldehyde under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The reaction mixture is heated to reflux for several hours to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
(4-Nitrophenyl)(2,4,6-trihydroxyphenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Quinones
Reduction: Amino derivatives
Substitution: Ethers and esters
Scientific Research Applications
(4-Nitrophenyl)(2,4,6-trihydroxyphenyl)methanone has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly for its antimicrobial activity.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (4-Nitrophenyl)(2,4,6-trihydroxyphenyl)methanone involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial effects. The hydroxyl groups can form hydrogen bonds with biological molecules, enhancing its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- (4-Nitrophenyl)(2,4-dihydroxyphenyl)methanone
- (4-Nitrophenyl)(2,6-dihydroxyphenyl)methanone
- (4-Nitrophenyl)(3,4,5-trihydroxyphenyl)methanone
Uniqueness
(4-Nitrophenyl)(2,4,6-trihydroxyphenyl)methanone is unique due to the presence of three hydroxyl groups on the phenyl ring, which significantly enhances its reactivity and potential for forming hydrogen bonds. This structural feature distinguishes it from other similar compounds and contributes to its diverse applications in scientific research .
Properties
CAS No. |
499973-16-9 |
---|---|
Molecular Formula |
C13H9NO6 |
Molecular Weight |
275.21 g/mol |
IUPAC Name |
(4-nitrophenyl)-(2,4,6-trihydroxyphenyl)methanone |
InChI |
InChI=1S/C13H9NO6/c15-9-5-10(16)12(11(17)6-9)13(18)7-1-3-8(4-2-7)14(19)20/h1-6,15-17H |
InChI Key |
WAPRCJWSYNWLIW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=C(C=C(C=C2O)O)O)[N+](=O)[O-] |
Origin of Product |
United States |
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